molecular formula C19H23NO5S B11408428 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B11408428
M. Wt: 377.5 g/mol
InChI Key: NTIFFYQNCVYYGO-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by three distinct structural motifs:

  • Furan-2-ylmethyl substituent: The furan ring provides aromaticity and π-π stacking capabilities, while its oxygen atom may participate in dipole-dipole interactions.
  • 4-(Propan-2-yloxy)benzamide core: The isopropoxy group at the para position of the benzamide contributes to lipophilicity and steric bulk, influencing solubility and receptor binding .

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H23NO5S/c1-14(2)25-17-7-5-15(6-8-17)19(21)20(12-18-4-3-10-24-18)16-9-11-26(22,23)13-16/h3-8,10,14,16H,9,11-13H2,1-2H3

InChI Key

NTIFFYQNCVYYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H21NO5S
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 880404-97-7

The structure includes a tetrahydrothiophene moiety, a furan group, and a benzamide core, which contribute to its biological activity by facilitating interactions with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival of pathogens or cancer cells.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties:

  • Antibacterial Activity : Studies have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent .
  • Antifungal Activity : The compound has shown inhibitory effects against several fungal strains, including Pyricularia oryae, with inhibition rates exceeding 70% in certain assays .

Cytotoxicity and Safety Profile

Preliminary assessments of cytotoxicity indicate that the compound possesses low toxicity to mammalian cells, with CC50 values greater than 100 µM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development .

Study 1: Antitubercular Efficacy

A study evaluated the antitubercular activity of related compounds. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, highlighting their potential as drug candidates for tuberculosis treatment .

Study 2: Antifungal Properties

In another investigation focused on antifungal activity, derivatives of the compound were tested against various fungi. Results showed significant antifungal activity against Alternaria solani and Gibberella zeae, with inhibition rates between 50% and 70% at concentrations around 50 mg/L .

CompoundTarget FungiInhibition Rate (%)
Compound APyricularia oryae77.8
Compound BAlternaria solani55.6
Compound CGibberella zeae65.9

Comparison with Similar Compounds

Alkoxy Chain Variations

  • Target compound : 4-(propan-2-yloxy) group balances lipophilicity (logP ~3–4 estimated) and steric hindrance.
  • Compounds in : Methoxy, ethoxy, and propoxy analogs demonstrate that shorter alkoxy chains (e.g., methoxy) reduce logP (~2–3) but improve solubility, while longer chains (e.g., hexyloxy) favor lipid bilayer penetration .

Aromatic/Substituent Variations

  • Target compound : Furan-2-ylmethyl group offers moderate steric bulk and electronic effects from the furan oxygen.
  • N-(4-Fluorobenzyl)-4-(propan-2-yloxy)benzamide (): Replacing furan with 4-fluorobenzyl introduces fluorine’s electronegativity, enhancing dipole interactions and metabolic stability. The benzyl group’s planarity may improve stacking with aromatic residues in target proteins .

Core Modifications

  • This structural shift likely impacts target selectivity .
  • Quinolinone-linked benzamides (): JXC010 incorporates a quinolinone moiety, introducing a rigid, planar structure that may enhance affinity for kinases or DNA-binding proteins, unlike the flexible tetrahydrothiophene-dioxide in the target compound .

Physicochemical and Bioactivity Trends

Compound (Reference) Key Substituents logP (Estimated) Solubility (Predicted) Potential Bioactivity Insights
Target compound Furan-2-ylmethyl, isopropoxy ~3–4 Moderate Balanced lipophilicity for CNS targets
N-(4-Fluorobenzyl) analog () 4-Fluorobenzyl, isopropoxy ~3.5–4.5 Low Enhanced metabolic stability
Hexyloxy derivative () Hexyloxy, 4-isopropylbenzyl ~5–6 Very low Improved membrane permeability
5-(4-Fluorophenyl)furan analog () Fluorophenyl-furan, methoxy ~2.5–3.5 Moderate Steric hindrance may reduce binding

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